molecular formula C10H18N2O4 B1462631 3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid CAS No. 1154239-08-3

3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid

Cat. No. B1462631
CAS RN: 1154239-08-3
M. Wt: 230.26 g/mol
InChI Key: PGNQHUQZYISMEX-UHFFFAOYSA-N
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Description

“3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid” is a chemical compound with the molecular formula C10H18N2O4 . It is structurally related to 3-(Piperazin-1-yl)propanoic acid , which is a solid substance stored at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The molecular weight of “this compound” is 230.26 . It is structurally similar to 3-(Piperazin-1-yl)propanoic acid, which has a molecular weight of 158.2 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The related compound, 3-(Piperazin-1-yl)propanoic acid, has a melting point of 71°C and a boiling point of 318.6°C at 760 mmHg .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was analyzed, revealing that the piperazine ring adopts a chair conformation and forms a specific dihedral angle with the benzene ring, indicating potential interactions and stabilities in molecular frameworks (Faizi et al., 2016).

Synthesis and Structural Identification

  • Research has focused on synthesizing derivatives of this compound, such as an active metabolite of piperaquine for anti-malarial applications, demonstrating the compound's versatility in drug synthesis (Sui-qing, 2010).

Antimicrobial Activity

  • Some derivatives have been synthesized for antimicrobial studies, suggesting that the structural motifs present in these compounds could be beneficial in developing new antimicrobial agents (Patel et al., 2011).

Potential in Antidepressant Drugs

  • New derivatives with dual action at serotonin receptors and the serotonin transporter have been developed as a new class of antidepressant drugs, highlighting the compound's potential in affecting neurotransmitter systems (Orus et al., 2002).

Chemical Synthesis and Medicinal Chemistry

  • The compound has been used in the synthesis of various chemical entities, indicating its importance in medicinal chemistry for developing new therapeutic agents with diverse biological activities (Ishizaki et al., 1985).

Mass-Separating Agents

  • Piperazine-containing Good’s buffers, related to the structure of the compound, have been evaluated for their effectiveness as mass-separating agents, showcasing the compound's utility in separation processes (Taha, 2016).

properties

IUPAC Name

3-(4-ethoxycarbonylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-2-16-10(15)12-7-5-11(6-8-12)4-3-9(13)14/h2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNQHUQZYISMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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